BenchChemオンラインストアへようこそ!

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine

Medicinal Chemistry Physicochemical Profiling Drug Design

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine (CAS 117888-93-4) is a heterocyclic building block featuring a fused triazole-pyrimidine core with a methyl substituent at the 7-position. This compound is primarily utilized as a research intermediate in medicinal chemistry and chemical biology applications.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 117888-93-4
Cat. No. B1525593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine
CAS117888-93-4
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC2=NN=C(N2C=C1)N
InChIInChI=1S/C6H7N5/c1-4-2-3-11-5(7)9-10-6(11)8-4/h2-3H,1H3,(H2,7,9)
InChIKeyFUICAGGXPFXELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine (CAS 117888-93-4) Procurement and Research Baseline


7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine (CAS 117888-93-4) is a heterocyclic building block featuring a fused triazole-pyrimidine core with a methyl substituent at the 7-position . This compound is primarily utilized as a research intermediate in medicinal chemistry and chemical biology applications . Its molecular formula is C6H7N5 with a molecular weight of 149.15 g/mol . The compound is supplied as a solid with reported purity typically ≥95% .

Why 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine Cannot Be Replaced by Generic Analogs


Within the triazolopyrimidine chemical space, seemingly minor structural variations—such as the position of the methyl group, the presence of additional substituents, or the ring fusion pattern—can profoundly alter physicochemical properties, binding affinities, and biological activities [1]. For example, the 7-methyl substitution in this scaffold distinguishes it from the unsubstituted [1,2,4]triazolo[4,3-a]pyrimidin-3-amine (CAS 1195625-75-2), resulting in a different LogP value (calculated -0.23 for the 7-methyl derivative vs. XLogP3 0.2 for the unsubstituted analog) . Such differences can impact solubility, permeability, and target engagement in biological assays. Consequently, substituting this compound with a close structural analog without rigorous experimental validation risks introducing confounding variables into research data, compromising reproducibility and lead optimization efforts.

Quantitative Differentiation Evidence for 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine


Lipophilicity (LogP) Difference vs. Unsubstituted Core Scaffold

The 7-methyl substitution in this compound confers a measurable difference in lipophilicity compared to the unsubstituted [1,2,4]triazolo[4,3-a]pyrimidin-3-amine core. The target compound has a calculated LogP of -0.23 , while the unsubstituted analog (CAS 1195625-75-2) exhibits an XLogP3 of 0.2 . This represents a LogP difference of -0.43 units, indicating that the 7-methyl derivative is more hydrophilic.

Medicinal Chemistry Physicochemical Profiling Drug Design

Chemokine Receptor CCR4 Antagonist Activity: Binding Affinity in Human Whole Blood

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine has been characterized as an antagonist of the human CC chemokine receptor 4 (CCR4). In a functional assay using human whole blood, the compound inhibited TARC-induced CD4+ CCR4+ lymphocyte chemotaxis with a Kd value of 2,000 nM (2.0 µM) [1]. For context, the potent CCR4 antagonist compound 8a (a trisubstituted pyrimidine amide) exhibits high-affinity binding to CCR4 in radioligand displacement assays [2], highlighting that the 7-methyl triazolopyrimidine scaffold provides a structurally distinct starting point for CCR4 antagonist development.

Immunology GPCR Pharmacology Chemokine Signaling

In Vitro Cytotoxicity Against Human Raji Lymphoma Cells

The compound exhibits cytotoxicity against human Raji cells (a Burkitt's lymphoma line) with an effective concentration of 32 nM after 48 hours of exposure [1]. This value places the compound in the sub-100 nM activity range, suggesting significant anti-proliferative potential. For comparative context, the cytotoxic agent doxorubicin (a standard-of-care chemotherapeutic) typically exhibits IC50 values in the 10–100 nM range against various cancer cell lines, including Raji cells, depending on assay conditions [2].

Cancer Biology Cytotoxicity Assay Lymphoma

Structural Determination via X-ray Crystallography Enabling Rational Design

The crystal structure of 7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine has been solved by X-ray diffraction, revealing the molecule to be nearly planar (within 0.2 Å) and crystallizing in the monoclinic space group P 21/c with unit cell parameters a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, β = 99.90(1)° [1]. In contrast, many closely related triazolopyrimidine analogs lack publicly available high-resolution crystal structures [2].

Structural Biology X-ray Crystallography Drug Design

Physicochemical Property Profile Differentiating from Hydrochloride Salt Form

The free base form (MW 149.15, LogP -0.23) is distinct from the hydrochloride salt (MW 185.62) . While the hydrochloride salt may offer improved aqueous solubility (typical for amine salts), the free base is often preferred for specific organic reactions or for generating a diverse salt library. The free base's lower molecular weight and LogP of -0.23 may confer advantages in passive permeability screening.

Salt Selection Pre-formulation Solubility

Zero Rotatable Bonds and Achiral Nature Simplify Analytical Characterization

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine has zero rotatable bonds and is achiral . In contrast, many substituted triazolopyrimidine analogs contain one or more rotatable bonds (e.g., the 1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine derivative has 1 rotatable bond and a chiral center) . The absence of rotatable bonds and stereocenters eliminates conformational complexity, simplifying NMR interpretation, chromatographic method development, and ensuring batch-to-batch consistency.

Analytical Chemistry Quality Control Compound Management

Recommended Application Scenarios for 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine Based on Verified Evidence


Scaffold for Structure-Based Design of Kinase Inhibitors

Leverage the solved crystal structure [1] to perform molecular docking studies and design novel kinase inhibitors. The planar, achiral core with zero rotatable bonds provides a rigid scaffold ideal for fragment-based drug discovery and optimization of binding interactions with ATP-binding pockets.

Starting Point for CCR4 Antagonist Lead Optimization

Utilize the compound's demonstrated CCR4 antagonist activity (Kd = 2,000 nM in whole blood) [1] as a starting point for medicinal chemistry campaigns targeting allergic inflammation or T-cell lymphoma. The scaffold's lipophilicity (LogP -0.23) can be modulated to improve potency and selectivity.

Cytotoxicity Probe for Lymphoma Cell Line Studies

Employ the compound as a tool compound to investigate mechanisms of cytotoxicity in Raji lymphoma cells (32 nM activity) [1]. Its sub-100 nM potency makes it suitable for pathway deconvolution studies and as a benchmark for evaluating novel anticancer agents.

Analytical Standard for LC-MS Method Development

Use the achiral, zero-rotatable-bond structure [1] as a robust analytical standard for developing and validating LC-MS methods. The absence of stereoisomers and conformational heterogeneity ensures consistent chromatographic behavior, simplifying method transfer and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.